Spiro[3.3]heptan-1-OL
Description
Historical Context and Significance of Spirocyclic Systems in Organic Chemistry
Spiro compounds, characterized by at least two molecular rings connected by a single common atom, have intrigued organic chemists for over a century. wikipedia.org The nomenclature for these unique structures was first proposed by Adolf von Baeyer in 1900. wikipedia.org These compounds are a focal point of considerable research due to their distinct three-dimensional stereochemical features, which often translate to significant pharmacological properties. researchgate.net
The significance of spirocyclic systems in medicinal chemistry is particularly noteworthy. ontosight.ai Their rigid, three-dimensional nature provides a structurally diverse scaffold that is highly valued in drug discovery. researchgate.net This rigidity can lead to enhanced binding selectivity with biological targets by reducing the conformational entropy of the molecule. ontosight.ai The incorporation of spirocyclic frameworks is associated with improved success rates in drug development, often enhancing the metabolic stability and lipophilicity of lead compounds. ontosight.ai As a result, spirocycles are present in numerous successfully developed medications and are key targets in chemical libraries for diversity-oriented synthesis. researchgate.netbeilstein-journals.org
The Unique Structural Architecture of Spiro[3.3]heptane Derivatives
The spiro[3.3]heptane framework, which consists of two cyclobutane (B1203170) rings sharing a central spiro carbon atom, possesses a highly strained and rigid three-dimensional structure. nih.gov This unique architecture creates well-defined spatial orientations and non-coplanar exit vectors for substituents, enabling precise interactions with biological targets. The inherent conformational restriction of the spiro[3.3]heptane core distinguishes it from more flexible linear or planar aromatic systems.
In recent years, the spiro[3.3]heptane scaffold has gained recognition as a non-collinear bioisostere for phenyl rings. chemrxiv.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The ability of the spiro[3.3]heptane system to mimic mono-, meta-, and para-substituted phenyl rings provides a valuable strategy for escaping the "flatland" of traditional aromatic compounds in medicinal chemistry. chemrxiv.orgrsc.orgresearchgate.net This substitution can improve physicochemical properties and lead to novel, patent-free analogues of existing drugs. chemrxiv.orgresearchgate.net
The structural parameters of the spiro[3.3]heptane core highlight its distinct geometry. The puckered nature of the cyclobutane rings is a key feature of their conformation. nih.gov
Table 1: Selected Structural Parameters of Spiro[3.3]heptane Derivatives
| Parameter | Value | Significance |
|---|---|---|
| C(spiro)-C bond length | 1.54–1.56 Å | Reflects the strained nature of the cyclobutane rings. |
| Dihedral angles (puckering) | 12.9° to 29.0° | Indicates the non-planar conformation of the cyclobutane rings. nih.gov |
| Substituent distance (d) | 6.87–6.89 Å | Longer than in a para-substituted benzene (B151609) ring (5.66–5.71 Å), affecting steric interactions. researchgate.net |
Overview of Research Trajectories for Spiro[3.3]heptan-1-OL
Research concerning this compound is often linked to its ketone precursor, spiro[3.3]heptan-1-one. The synthesis of the spiro[3.3]heptane core is a key area of investigation, with novel methods being developed to create this strained system efficiently. One such approach involves a strain-relocating semipinacol rearrangement, which can produce optically active substituted spiro[3.3]heptan-1-ones. nih.govnih.gov The reduction of the ketone functionality to the corresponding alcohol, this compound, is a standard transformation that provides access to a new set of derivatives.
The primary research interest in this compound and its congeners lies in their application as building blocks in medicinal chemistry. researchgate.net The introduction of a hydroxyl group provides a handle for further functionalization, allowing for the creation of diverse molecular architectures. For example, derivatives such as 3-(tert-Butoxy)this compound are valued for their enhanced chemical reactivity and stability, making them useful intermediates in organic synthesis. evitachem.com The development of synthetic routes to various substituted spiro[3.3]heptanols, including amino- and hydroxymethyl-substituted versions, expands the toolbox for medicinal chemists seeking to explore novel three-dimensional chemical spaces. cymitquimica.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Spiro[3.3]heptan-1-one |
| 3-(tert-Butoxy)this compound |
| rac-(1R,3S)-3-Amino-3-(hydroxymethyl)this compound hydrochloride |
| 2,6-Diazaspiro[3.3]heptane |
| 2-Azaspiro[3.3]heptane |
| 1-Azaspiro[3.3]heptane |
| 2-Oxaspiro[3.3]heptane |
| 1-Oxaspiro[3.3]heptane |
| 2-Thia-6-azaspiro[3.3]heptane |
| Spiro[3.3]heptan-2-ylmethanamine hydrochloride |
| 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride |
| Spiro(3.3)heptane-2,6-dicarboxamide |
| Spiro[3.3]heptane-2,6-dicarboxylic acid |
| 6-aminomethylspiro[3.3]heptane-2-carboxylic acid |
| 6-aminospiro[3.3]heptane-2-carboxylic acid |
| Vorinostat |
| Sonidegib |
| 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane |
| Diethyl 8,8-bis(mesyloxymethyl)dispiro[3.1.3.1]decane-2,2-dicarboxylate |
| Benzocaine |
| Spiro[3.3]heptane-2-carboxylic acid |
| Annosqualine |
| Griseofulvin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.3]heptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-2-5-7(6)3-1-4-7/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSNBRGUEFLZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823960-41-3 | |
| Record name | spiro[3.3]heptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Stereochemical Principles and Control in Spiro 3.3 Heptan 1 Ol Chemistry
Axial Chirality and R/S Assignment in Spiro[3.3]heptane Systems
Symmetrically 2,6-disubstituted spiro[3.3]heptanes, including derivatives of Spiro[3.3]heptan-1-OL, can exhibit axial chirality. This type of chirality arises not from a stereogenic center (an atom with four different substituents), but from the non-planar arrangement of substituents around an axis of chirality. In the case of spiro[3.3]heptane, this axis passes through the two substituted carbons (e.g., C2 and C6) and the central spiro carbon (C4). Due to the perpendicular orientation of the two cyclobutane (B1203170) rings, the substituents at C2 and C6 exist in a fixed, non-superimposable mirror-image relationship, analogous to the structure of allenes.
The assignment of absolute configuration (R/S) to these axially chiral molecules follows the Cahn-Ingold-Prelog (CIP) priority rules, with specific adaptations for axial chirality. The process involves viewing the molecule along the chiral axis and establishing the priority of the groups at each end of the axis.
A detailed method for assigning the configuration involves the use of digraphs to handle the complexity of the cyclic system. echemi.comstackexchange.com In this approach:
Each bond to the central spiro atom is conceptually "cut" and terminated with a phantom atom representing the spiro center.
This creates a system where the chirality of the substituted carbons (e.g., C2 and C6) can be assigned temporary descriptors (R₀/S₀) based on the priorities of their substituents (e.g., Cl > CH₂-C₄ > CH₂-phantom > H in 2,6-dichlorospiro[3.3]heptane). echemi.comstackexchange.com
The groups with the higher temporary priority (R₀) are given precedence. The sequence of these priority groups, viewed down the chiral axis, determines the final R or S assignment for the molecule as a whole. echemi.comstackexchange.com
For a molecule to be chiral, the substitution pattern must prevent the existence of a plane of symmetry or a center of inversion. For example, (2R,6R)-2,6-disubstituted spiro[3.3]heptane is achiral (a meso compound), whereas the (2R,6S) diastereomer is chiral and exists as a pair of enantiomers.
Enantioselective and Diastereoselective Synthesis of this compound Derivatives
The synthesis of specific stereoisomers of this compound derivatives is critical for applications in medicinal chemistry and materials science, where biological activity and physical properties are highly dependent on the molecule's three-dimensional structure. Research has focused on developing methods that provide high levels of both enantioselectivity (control over the formation of mirror images) and diastereoselectivity (control over the formation of stereoisomers that are not mirror images).
A significant advancement in this area is the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones, which are direct precursors to the corresponding alcohols. One notable method involves a strain-relocating semipinacol rearrangement. nih.gov This process starts with the reaction of optically active 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The resulting intermediate undergoes an acid-catalyzed rearrangement that is both regio- and stereospecific, yielding enantioenriched 3-substituted spiro[3.3]heptan-1-ones. nih.gov The stereochemical integrity of the starting material is largely preserved throughout the reaction sequence. nih.gov
Another powerful approach involves enzymatic catalysis. Biocatalysts, such as engineered P450 enzymes, have been used for the selective hydroxylation of the spiro[3.3]heptane core. acs.org For instance, variants of the P450BM3 enzyme can convert N-benzyl spiro[3.3]heptane-2-carboxamide into various monohydroxylated regioisomers with high enantioselectivity. acs.org Subsequent chemical modifications can then provide access to a range of functionalized, optically pure spiro[3.3]heptane building blocks.
The table below summarizes key findings in the stereoselective synthesis of this compound precursors.
| Precursor Target | Synthetic Method | Key Reagents/Catalysts | Stereochemical Outcome | Ref |
| 3-Substituted Spiro[3.3]heptan-1-ones | Strain-relocating semipinacol rearrangement | Enantioenriched 1-sulfonylcyclopropanols, lithiated 1-sulfonylbicyclo[1.1.0]butanes, MsOH or AlCl₃ | High enantiomeric excess (ee), preservation of stereochemistry from starting material. | nih.gov |
| Hydroxylated Spiro[3.3]heptane Derivatives | Enzymatic hydroxylation | Engineered P450BM3 enzyme variants | High enantioselectivity for distal monohydroxylation. | acs.org |
Determination of Absolute and Relative Configurations
Once chiral derivatives of this compound have been synthesized, it is essential to unambiguously determine their absolute and relative configurations. A variety of analytical techniques are employed for this purpose.
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. For example, the relative stereochemistry of a sulfonyl-substituted spiro[3.3]heptan-1-one, a precursor to the alcohol, was unequivocally confirmed by X-ray crystallography. nih.gov This technique provides precise bond lengths, angles, and the absolute configuration of all stereocenters in the crystalline state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the relative configuration of molecules in solution. chemrxiv.org NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å). proprep.com By analyzing the correlation peaks in a NOESY spectrum, the spatial proximity of different hydrogen atoms can be mapped, allowing for the assignment of relative stereochemistry (e.g., cis vs. trans or endo vs. exo). nih.govchemrxiv.org For example, NOE analysis was used to confirm the major diastereomer in the synthesis of certain spiro[3.3]heptan-1-one derivatives. nih.gov
Chiroptical Methods: Techniques that measure the differential interaction of a chiral molecule with polarized light are crucial for assigning absolute configuration, especially for non-crystalline samples.
Vibrational Circular Dichroism (VCD): VCD measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govyoutube.com By comparing the experimental VCD spectrum with spectra predicted by quantum mechanical calculations for a given enantiomer, the absolute configuration can be reliably determined. rsc.org This method is powerful as it does not require crystallization and provides information about the molecule's conformation in solution. rsc.org
Electronic Circular Dichroism (ECD): ECD is a similar technique that operates in the UV-visible region of the spectrum. For molecules that lack a strong chromophore, they can be derivatized with a chromophoric tag (a chiroptical probe) to induce a measurable ECD signal, which can then be used to deduce the absolute configuration of the original molecule. nih.gov
The table below outlines common methods for stereochemical determination in spiro[3.3]heptane systems.
| Analytical Method | Information Provided | Applicability to Spiro[3.3]heptanes | Ref |
| Single-Crystal X-ray Diffraction | Absolute and relative configuration in the solid state. | Applicable to crystalline derivatives; used to confirm the structure of a spiro[3.3]heptan-1-one precursor. | nih.gov |
| Nuclear Overhauser Effect Spectroscopy (NOESY) | Relative configuration in solution by mapping through-space proton proximities. | Used to determine major/minor diastereomers in synthetic mixtures of spiro[3.3]heptane derivatives. | nih.govchemrxiv.org |
| Vibrational Circular Dichroism (VCD) | Absolute configuration and conformation in solution. | A general and powerful method for assigning the absolute configuration of chiral molecules without crystallization. | nih.govrsc.org |
| Electronic Circular Dichroism (ECD) | Absolute configuration in solution, often requiring derivatization for transparent molecules. | Useful for assigning configuration via chiroptical probes when other methods are not feasible. | nih.gov |
Conformational Analysis and Molecular Rigidity of Spiro 3.3 Heptan 1 Ol Scaffolds
Intrinsic Ring Strain and its Chemical Implications
Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values wikipedia.org. In cycloalkanes, sp³-hybridized carbons ideally adopt a tetrahedral geometry with bond angles of 109.5° wikipedia.orgpressbooks.pub. Significant deviation from this angle, as seen in small rings like cyclobutane (B1203170), leads to increased potential energy, known as angle strain wikipedia.orgpressbooks.pub. The spiro[3.3]heptane scaffold is composed of two cyclobutane rings, and thus its structure is inherently influenced by significant ring strain.
Cyclobutane itself possesses substantial strain energy, not only from compressed C-C-C bond angles (around 90° instead of 109.5°) but also from torsional strain due to eclipsing interactions between hydrogen atoms on adjacent carbons wikipedia.orgpressbooks.pub. The total ring strain of cyclobutane is approximately 26 kcal/mol nih.gov. This inherent strain within the spiro[3.3]heptane core has profound chemical implications. The high-energy bonds are more reactive than those in unstrained alkanes, and the stored strain energy can be a thermodynamic driving force for chemical reactions nih.gov. For example, synthetic routes to spiro[3.3]heptan-1-ones have been developed that proceed through strain-relocating rearrangements, where a highly strained intermediate rearranges to the slightly less strained spiro[3.3]heptane system, driven by the release of ring strain nih.govnih.gov.
| Cycloalkane | Ring Size | C-C-C Bond Angle (Planar) | Strain Energy (kcal/mol) |
| Cyclopropane (B1198618) | 3 | 60° | ~27.5 |
| Cyclobutane | 4 | 90° | ~26.3 |
| Cyclopentane | 5 | 108° | ~6.2 |
| Cyclohexane | 6 | 120° | ~0 |
This table presents comparative data on ring strain in small cycloalkanes.
Conformational Landscapes and Preferred Geometries
While often depicted as planar squares, cyclobutane rings are not flat. They adopt a puckered or bent conformation to alleviate some of the torsional strain caused by eclipsing hydrogens wikipedia.org. The spiro[3.3]heptane scaffold exhibits this same puckering in its two cyclobutane rings. This leads to a conformational landscape where different puckered states are possible. Studies on substituted spiro[3.3]heptane derivatives have shown that the scaffold can demonstrate conformational flexibility, with distinct conformer pairs being observed even in the solid state chemrxiv.org.
In Spiro[3.3]heptan-1-OL, the hydroxyl (-OH) substituent can occupy different positions relative to the ring system. These positions are often described as pseudo-axial or pseudo-equatorial, analogous to the conformations of cyclohexane. The relative stability of these conformers determines the preferred geometry of the molecule. The pseudo-equatorial position is generally favored for substituents as it minimizes steric interactions. The limited conformational freedom of the spiro[3.3]heptane scaffold, however, means that the energy difference between these conformers can be subtle, and both may be populated at room temperature chemrxiv.orgresearchgate.net. This restricted flexibility is a key feature, offering a more predictable spatial arrangement of substituents compared to more flexible acyclic or larger ring systems researchgate.netnih.gov.
Influence of Spiro[3.3]heptane Rigidity on Exit Vectors
In drug design, an "exit vector" refers to the bond connecting a substituent to a molecular scaffold, and its defined spatial orientation is crucial for interaction with biological targets. The rigidity of the spiro[3.3]heptane core provides highly predictable and well-defined exit vectors researchgate.netresearchgate.net. This property has made the scaffold a popular bioisostere for aromatic rings, particularly para- and meta-substituted phenyl rings, in an effort to "escape from flatland" and improve the three-dimensionality and physicochemical properties of drug candidates chemrxiv.orgchemrxiv.org.
A key distinction of the spiro[3.3]heptane scaffold is that its exit vectors are non-collinear chemrxiv.org. For instance, in a 1,6-disubstituted spiro[3.3]heptane, the substituents project from the scaffold at a defined, non-180° angle. This contrasts sharply with a para-substituted benzene (B151609) ring, where the exit vectors are collinear (180° apart) chemrxiv.org. This non-collinear arrangement allows for novel spatial exploration when designing ligands for protein binding pockets. The precise geometry of these exit vectors can be characterized using an Exit Vector Plot (EVP) analysis, which defines the spatial relationship between two vectors in terms of distance (r) and various angles (θ, φ1, φ2) chemrxiv.org. This predictability allows medicinal chemists to precisely control the 3D orientation of functional groups, which can enhance binding affinity and selectivity for a target researchgate.netresearchgate.net.
| Scaffold | Exit Vector Type | Angle between vectors (approx.) | Key Feature |
| para-Substituted Benzene | Collinear | 180° | Linear, flat geometry |
| 1,6-Disubstituted Spiro[3.3]heptane | Non-collinear | Varies (e.g., ~130°) | Rigid, 3D, non-linear geometry chemrxiv.org |
| meta-Substituted Benzene | Non-collinear | 120° | Planar, angular geometry |
This table compares the exit vector properties of the spiro[3.3]heptane scaffold to common aromatic rings.
Reaction Mechanisms and Reactivity Profiles of Spiro 3.3 Heptan 1 Ol Derivatives
Mechanistic Investigations of Semipinacol Rearrangements
The semipinacol rearrangement is a powerful synthetic tool for ring expansion and has been effectively applied to the synthesis of the spiro[3.3]heptane core. acs.org A notable strategy involves a "strain-relocating" semipinacol rearrangement that constructs the spiro[3.3]heptan-1-one framework, a direct precursor to spiro[3.3]heptan-1-ol. researchgate.netCurrent time information in Le Flore County, US.
This process commences with the reaction between a 1-sulfonylcyclopropanol (a stable equivalent of a cyclopropanone) and a lithiated 1-sulfonylbicyclo[1.1.0]butane. nih.gov The initial nucleophilic addition of the lithiated bicyclobutane to the in situ-generated cyclopropanone (B1606653) yields a key intermediate: a 1-bicyclobutylcyclopropanol. researchgate.net This intermediate is primed for rearrangement.
Upon treatment with a Brønsted acid (like methanesulfonic acid, MsOH) or a Lewis acid (like aluminum trichloride, AlCl₃), the rearrangement is initiated. nih.gov The proposed mechanism proceeds through the following key steps: nih.govresearchgate.netCurrent time information in Le Flore County, US.
Protonation: The acid catalyst protonates the highly strained bicyclobutyl moiety of the 1-bicyclobutylcyclopropanol intermediate.
Carbocation Formation: This protonation facilitates the opening of the bicyclobutane ring to form a more stable, yet still highly reactive, cyclopropylcarbinyl cation.
rsc.orgspirochem.com-Rearrangement: A rsc.orgspirochem.com-alkyl shift occurs where one of the cyclobutane (B1203170) ring bonds migrates to the adjacent carbocation center. This key step expands the cyclopropane (B1198618) ring into a cyclobutanone.
Spirocycle Formation: The migration is concerted with the formation of the spirocyclic junction, effectively "relocating" the strain and yielding the final spiro[3.3]heptan-1-one product.
This rearrangement is highly efficient and can be performed in a telescopic manner, avoiding the isolation of the unstable cyclopropanol (B106826) intermediate. nih.gov Furthermore, the reaction has been shown to be fully regio- and stereospecific when starting with optically active cyclopropanone equivalents, providing a direct route to enantiomerically enriched 3-substituted spiro[3.3]heptan-1-ones. researchgate.netCurrent time information in Le Flore County, US.
| Entry | Acid Catalyst | Temperature | Yield (%) | Reference |
| 1 | MsOH | Room Temp. | >90 | nih.gov |
| 2 | AlCl₃ | Room Temp. | >90 | nih.gov |
Reactivity of Strained Intermediates (e.g., Cyclopropanone Equivalents, Bicyclobutanes)
The synthesis of the spiro[3.3]heptane core via semipinacol rearrangement is critically dependent on the unique reactivity of highly strained intermediates, namely cyclopropanone equivalents and bicyclo[1.1.0]butanes.
Cyclopropanone Equivalents: Cyclopropanones themselves are kinetically unstable and prone to polymerization. researchgate.net To overcome this, stable precursors or "equivalents" are used. 1-Sulfonylcyclopropanols have emerged as highly effective cyclopropanone surrogates. researchgate.netlibretexts.org Under mildly basic conditions, they can exist in equilibrium with the transient cyclopropanone, which is then trapped in situ by a nucleophile. researchgate.net This strategy of generating the reactive species in low concentration minimizes undesirable side reactions like polymerization. researchgate.net Their use is pivotal in allowing controlled addition reactions to form intermediates like the 1-bicyclobutylcyclopropanol necessary for the subsequent rearrangement. nih.gov
| Strained Intermediate | Role in Spiro[3.3]heptane Synthesis | Key Reactivity Feature | Reference |
| 1-Sulfonylcyclopropanol | Stable cyclopropanone equivalent | In situ generation of transient cyclopropanone under basic conditions | researchgate.net |
| Lithiated Bicyclo[1.1.0]butane | Nucleophilic component that adds to the cyclopropanone equivalent | High strain energy facilitates nucleophilic attack and subsequent ring-opening | researchgate.netnih.gov |
Radical Reactivity in Spiro[3.3]heptane Formation
While ionic pathways like the semipinacol rearrangement are well-documented for constructing the spiro[3.3]heptane skeleton, radical-mediated reactions also offer viable, albeit less common, synthetic strategies. These approaches often leverage photochemical methods or radical initiators to form the constituent cyclobutane rings.
Radical reactions are typically governed by kinetic control, making them particularly useful for the formation of small rings. orgsyn.org The general principle involves the generation of a radical which can then undergo an intramolecular cyclization. For spiro[3.3]heptane synthesis, this could hypothetically involve a di-radical or a sequential radical cyclization from an appropriately designed acyclic precursor, though specific examples of a direct 4-exo-trig/4-exo-trig cascade to form the spiro[3.3]heptane core are not prevalent.
A more practical application of radical chemistry is in the formation of the cyclobutane rings themselves, which are the building blocks of the spiro[3.3]heptane system. Photochemical [2+2] cycloadditions are powerful reactions that often proceed through radical intermediates to form cyclobutane rings. researchgate.net For instance, the intramolecular [2+2] photocycloaddition of a 1,6-diene can generate a bicyclic system containing a cyclobutane ring. While many established methods require electronically activated olefins, recent advancements have demonstrated amine-tolerant versions of the Kochi-Salomon reaction, allowing for the [2+2] cycloaddition of unactivated olefins, broadening the scope of this chemistry.
Furthermore, radical-polar crossover mechanisms under photoredox catalysis have been used to create related strained bicyclic systems, indicating the potential of radical-initiated pathways in complex scaffold synthesis. Current time information in Le Flore County, US. For example, a method for synthesizing 1,5-dioxaspiro[2.3]hexane involves a lithium-amide induced single-electron transfer that generates a ketyl radical anion and an N-centered radical, which then engage in a radical-radical coupling reaction. spirochem.comlibretexts.org While this leads to a different spirocyclic system, the underlying principles of generating radicals to forge strained rings are relevant.
Advanced Theoretical and Computational Studies of Spiro 3.3 Heptan 1 Ol
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the precise molecular geometry and electronic properties of Spiro[3.3]heptan-1-OL. While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, the geometry of the parent spiro[3.3]heptane scaffold has been a subject of theoretical investigation.
The electronic structure of this compound is characterized by a distribution of electron density that is largely localized within the sigma bonds of the carbocyclic framework. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, introduces a region of high electron density, significantly influencing the molecule's electrostatic potential. An electrostatic potential map would reveal a negative potential (red or yellow) around the oxygen atom, indicating a region susceptible to electrophilic attack, and a positive potential (blue) around the hydroxyl hydrogen, making it a potential hydrogen bond donor. The Highest Occupied Molecular Orbital (HOMO) is likely to have significant contribution from the oxygen lone pairs, while the Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the σ* orbitals of the C-C and C-O bonds. The HOMO-LUMO gap is a key determinant of the molecule's chemical reactivity and kinetic stability.
A summary of anticipated key geometric and electronic parameters for this compound, based on calculations of similar structures, is presented below.
| Parameter | Predicted Value/Characteristic |
| C-C Bond Length (ring) | ~1.54 - 1.56 Å |
| C-O Bond Length | ~1.43 Å |
| C-C-C Bond Angle (ring) | Deviates from ideal 90°, puckered conformation |
| C-O-H Bond Angle | ~109° |
| HOMO Localization | Predominantly on the oxygen lone pairs of the hydroxyl group. |
| LUMO Localization | Distributed over the σ* orbitals of the C-C and C-O bonds. |
| Electrostatic Potential | Negative region around the oxygen; positive region around the hydroxyl hydrogen. |
In Silico Modeling of Strain Energy and Conformational Flexibility
The spiro[3.3]heptane core is characterized by significant ring strain due to the presence of two four-membered rings. This strain energy is a critical factor in the molecule's reactivity and thermodynamic stability. In silico modeling, using methods such as molecular mechanics and quantum chemistry, allows for the quantification of this strain. For the parent spiro[3.3]heptane, the strain energy has been computationally estimated to be approximately 51.0 kcal/mol. figshare.com This high degree of strain arises from bond angle distortion from the ideal sp³ tetrahedral angle of 109.5° to the near 90° angles within the cyclobutane (B1203170) rings.
The relative energies of these conformers can be calculated to determine the most stable arrangement. Generally, in substituted cyclobutanes, bulky substituents prefer the equatorial position to minimize steric interactions. The conformational preference of the hydroxyl group in this compound will be a balance between steric effects and potential intramolecular hydrogen bonding interactions. Computational modeling can map the potential energy surface of the ring puckering and hydroxyl group rotation to identify the global minimum energy conformation and the energy barriers between different conformers.
| Property | Computational Finding/Prediction |
| Strain Energy (parent) | ~51.0 kcal/mol |
| Conformational Isomers | Existence of pseudo-axial and pseudo-equatorial conformers for the hydroxyl group. |
| Conformational Preference | The pseudo-equatorial position is likely favored for the hydroxyl group to minimize steric hindrance, though this can be influenced by solvent and other factors. |
| Ring Flexibility | The cyclobutane rings exhibit a degree of puckering, and the energy barrier for ring inversion can be computationally determined. |
Computational Bioisosterism Analysis: Spiro[3.3]heptane as a Benzene (B151609) Mimic
A significant area of interest in computational chemistry is the concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to modulate the biological activity of a molecule. The spiro[3.3]heptane scaffold has been computationally and experimentally investigated as a three-dimensional, non-aromatic bioisostere for the benzene ring. chemrxiv.orgnih.govresearchgate.net This is a particularly attractive strategy in drug design to improve properties such as solubility and metabolic stability while maintaining or enhancing biological activity.
Computational analyses have been instrumental in comparing the geometric and electronic properties of spiro[3.3]heptane derivatives with their phenyl analogues. While a benzene ring is planar, the spiro[3.3]heptane core is distinctly three-dimensional. However, the exit vectors of substituents from the spiro[3.3]heptane core can mimic the spatial arrangement of substituents on a benzene ring, particularly for meta and para substitution patterns. nih.gov
For instance, a 1,6-disubstituted spiro[3.3]heptane can be considered a restricted surrogate of a cis-1,4-disubstituted cyclohexane, which in turn can be a mimic of a para-substituted benzene ring in certain contexts. researchgate.net Computational studies have shown that while the distances between substituents may be similar, the angles between the substituent vectors are different, with the spiro[3.3]heptane scaffold enforcing a non-collinear arrangement. chemrxiv.org
| Feature | Spiro[3.3]heptane Core | Benzene Ring |
| Geometry | 3D, puckered rings | 2D, planar |
| Substituent Vectors | Non-collinear | Collinear (para), specific angles (ortho, meta) |
| Electronic Nature | Saturated, sp³ hybridized | Aromatic, sp² hybridized, delocalized π-system |
| Bioisosteric Potential | Mimic for mono-, meta-, and para-substituted benzenes. nih.gov | A common scaffold in bioactive molecules. |
Applications of Spiro 3.3 Heptan 1 Ol and Its Derivatives in Chemical Research
Innovations in Medicinal Chemistry and Drug Discovery
The spiro[3.3]heptane motif and its derivatives have emerged as valuable tools in the quest for new drugs, offering innovative solutions to challenges in medicinal chemistry. researchgate.netdntb.gov.ua Their inherent structural characteristics, such as a high fraction of sp3-hybridized carbons and three-dimensionality, align with modern drug design principles that aim to move away from flat, aromatic structures. rsc.org This shift, often termed "escape from flatland," is driven by the observation that increased saturation in drug candidates can lead to improved clinical success.
Spiro[3.3]heptane as a Bioisostere for Aromatic and Aliphatic Rings
One of the most significant applications of the spiro[3.3]heptane core is its use as a bioisostere, a chemical substitute for another group that retains the parent molecule's biological activity. nih.govctppc.org It has been successfully employed as a saturated replacement for common aromatic and aliphatic rings found in numerous bioactive compounds. researchgate.netchemrxiv.orgresearchgate.net This substitution can confer beneficial physicochemical properties, such as improved metabolic stability and reduced lipophilicity, without compromising the compound's ability to interact with its biological target. rsc.orgrsc.org
Unlike the linear or coplanar arrangement of substituents in many aromatic and cycloalkane rings, the spiro[3.3]heptane scaffold possesses non-collinear exit vectors. nih.govchemrxiv.orgresearchgate.net This means that the bonds connecting substituents to the core project in distinct, non-linear directions, providing a unique three-dimensional arrangement of functional groups in space. rsc.orgchemrxiv.org This well-defined spatial orientation can lead to more precise and selective interactions with biological targets. researchgate.net The rigid nature of the spiro[3.3]heptane framework ensures that these exit vectors are predictable, aiding in rational drug design. researchgate.netresearchgate.net
The utility of spiro[3.3]heptane as a bioisostere has been demonstrated through its incorporation into the structures of several known drugs, resulting in patent-free analogues with retained or even improved activity. nih.govchemrxiv.orgenamine.net
Sonidegib: In an analogue of the anticancer drug Sonidegib, a meta-substituted phenyl ring was replaced with a spiro[3.3]heptane core. nih.govchemrxiv.org The resulting saturated analogue demonstrated nanomolar potency. researchgate.net
Vorinostat: The phenyl ring in the anticancer agent Vorinostat was successfully substituted with a spiro[3.3]heptane scaffold, yielding active analogues. nih.govchemrxiv.orgresearchgate.net
Benzocaine: A spiro[3.3]heptane moiety was used to replace the para-substituted phenyl ring in the local anesthetic Benzocaine. nih.govchemrxiv.orgresearchgate.net The resulting compound showed significant analgesic activity, comparable to the parent drug. chemrxiv.org
| Original Drug | Replaced Ring | Spiro[3.3]heptane Analogue Property |
| Sonidegib | meta-substituted phenyl | Retained high potency. nih.govchemrxiv.org |
| Vorinostat | phenyl | Showed high activity. chemrxiv.org |
| Benzocaine | para-substituted phenyl | Exhibited significant analgesic effect. chemrxiv.org |
Conformational Restriction for Enhanced Potency and Selectivity
The inherent rigidity of the spiro[3.3]heptane framework is a key feature that medicinal chemists exploit to enhance the potency and selectivity of drug candidates. researchgate.netctppc.orgenamine.netresearchgate.net By incorporating this rigid scaffold, the number of possible conformations a molecule can adopt is significantly reduced. researchgate.netnih.govbohrium.com This "conformational restriction" can pre-organize the molecule into a bioactive conformation, the specific shape required for optimal binding to its biological target. nih.govbohrium.com This can lead to a more favorable energetic profile upon binding, resulting in increased potency. researchgate.netsci-hub.se Furthermore, the precise positioning of functional groups can improve selectivity by favoring binding to the intended target over off-target proteins, potentially reducing side effects. rsc.orgresearchgate.net
Probes for Ligand-Target Interaction and Structure-Activity Relationship (SAR) Studies
The well-defined and rigid nature of spiro[3.3]heptane derivatives makes them excellent tools for probing ligand-target interactions and for conducting structure-activity relationship (SAR) studies. enamine.netresearchgate.net By systematically modifying the substituents on the spirocyclic core and observing the effects on biological activity, researchers can gain a detailed understanding of the key interactions between a drug molecule and its receptor. The predictable geometry of the scaffold allows for a more straightforward interpretation of SAR data, as changes in activity can be more confidently attributed to the modification of specific functional groups rather than to broader conformational changes.
Utility as Building Blocks in Complex Organic Synthesis
The spiro[3.3]heptane framework, characterized by two cyclobutane (B1203170) rings sharing a single carbon atom, offers a rigid and well-defined three-dimensional structure. This has made Spiro[3.3]heptan-1-ol and its derivatives highly sought-after building blocks in medicinal chemistry and complex organic synthesis. Their structure serves as a non-planar bioisostere for commonly used rings like benzene (B151609), providing access to novel and patent-free analogs of existing drugs. chemrxiv.orgnih.gov
Modular Synthesis of Polyfunctionalized Compounds
The functionalization of the spiro[3.3]heptane core has been a subject of intensive research, leading to the development of a diverse range of mono- and bifunctional building blocks. chemrxiv.org Starting from precursors like this compound, chemists can introduce a variety of functional groups, including amines, carboxylic acids, and boronate esters. chemrxiv.orgresearchgate.net This modular approach allows for the systematic construction of complex molecules with precise control over the spatial arrangement of substituents.
The synthesis of these building blocks is often scalable, allowing for their production on a gram to multigram scale. chemrxiv.org For instance, a practical synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed, showcasing the feasibility of producing these valuable compounds in significant quantities for broader research applications. chemrxiv.org The defined exit vectors of these modules enable a systematic exploration of chemical space, which is crucial in drug discovery for optimizing physicochemical properties and biological activity. researchgate.net
| Building Block Type | Functional Group | Significance in Synthesis | Reference |
|---|---|---|---|
| Alcohols | -OH | Precursor for ketones, esters, and ethers. | chemrxiv.org |
| Amines | -NH2 | Key for forming amides, sulfonamides, and other nitrogen-containing heterocycles. | chemrxiv.org |
| Carboxylic Acids | -COOH | Enables amide bond formation and esterification. | chemrxiv.orgchemrxiv.org |
| Boronate Esters | -B(OR)2 | Crucial for Suzuki coupling and other cross-coupling reactions to form C-C bonds. | chemrxiv.orgchemrxiv.org |
Application in DNA-Encoded Library (DEL) Technology
DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the screening of billions of molecules against a biological target. rsc.orgtandfonline.com The success of DEL relies on the chemical diversity of the building blocks used to construct these vast libraries. The unique, rigid, three-dimensional scaffold of spiro[3.3]heptane derivatives makes them exceptionally valuable for this technology. researchgate.net
By incorporating spiro[3.3]heptane-based building blocks, chemists can introduce greater three-dimensionality and structural novelty into DNA-encoded libraries. This helps to explore previously uncharted areas of chemical space, increasing the probability of identifying novel hit compounds with desirable properties. While direct literature detailing the use of this compound itself in a specific DEL is not prominent, the utility of spirocycles in DEL has been demonstrated. For example, a spiro-chromane was identified as a potent inhibitor from an indole-based DEL screen, underscoring the value of spirocyclic scaffolds in this screening paradigm. tandfonline.com The defined and predictable orientation of substituents on the spiro[3.3]heptane core is advantageous for designing libraries where specific interactions with a protein target are desired. researchgate.net
Potential in Materials Science (e.g., Liquid Crystal Mixtures)
Beyond pharmaceuticals, the rigid framework of this compound and its derivatives imparts desirable physical and chemical properties that are of interest in materials science. google.com The stability and defined structure of the spiro[3.3]heptane core make it a candidate for designing advanced polymers and coatings. google.com
A notable application is in the field of liquid crystals. Research has shown that esters derived from the spiro[3.3]heptane system can exhibit liquid-crystalline properties. google.com Specifically, certain esters of spiro[3.3]heptane have been found to display smectic mesophases, which are characterized by a layered molecular arrangement. google.com The incorporation of the spiro[3.3]heptane ring system can influence the transition temperatures (melting and clearing points) of these materials. google.com
A German patent further highlights this potential, describing the use of spiro[3.3]heptan-2-ones as intermediates for creating novel components for nematic liquid crystal mixtures. In this context, the spiro[3.3]heptane unit acts as a rigid building block for constructing the rod-shaped molecules that are fundamental to the formation of nematic phases. The ability to functionalize the spiro[3.3]heptane core allows for the fine-tuning of molecular structure to achieve the desired liquid-crystalline behavior.
| Spiro[3.3]heptane Derivative | Observed Property | Significance | Reference |
|---|---|---|---|
| Spiro[3.3]heptane-2,5-dicarboxylic acid esters | Exhibit smectic mesophases | Demonstrates the capability of the scaffold to induce ordered, layered liquid crystal phases. | google.com |
| Cyanobiphenyl esters containing spiro[3.3]heptane | Promotes nematic properties | The spiro ring acts as an effective "stiffener" for the molecular chain, favoring the nematic phase. | |
| Spiro[3.3]heptan-2-ones | Serve as precursors for nematic LC components | Enables the synthesis of novel, rigid, rod-shaped molecules for advanced liquid crystal mixtures. |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Diversification
The accessibility of spiro[3.3]heptan-1-ol and its analogues is crucial for their exploration in various scientific domains. While the reduction of the corresponding ketone, spiro[3.3]heptan-1-one, to the alcohol is a standard transformation, recent advancements in the synthesis of the ketone precursor have opened new avenues for diversification.
A significant breakthrough has been the development of a novel approach for the formation of the highly strained spiro[3.3]heptan-1-one motif through a strain-relocating semipinacol rearrangement. nih.govnih.gov This methodology involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov The resulting 1-bicyclobutylcyclopropanol intermediate undergoes a rearrangement in the presence of an acid to yield the substituted spiro[3.3]heptan-1-one. nih.govresearchgate.net A key advantage of this method is its regio- and stereospecificity, which allows for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones for the first time. nih.gov
The subsequent reduction of these ketone derivatives, for instance using reagents like lithium aluminum hydride (LiAlH4), provides direct access to a diverse library of this compound analogues with controlled stereochemistry. chemrxiv.org This synthetic strategy is pivotal for creating a range of substituted spiro[3.3]heptan-1-ols for structure-activity relationship (SAR) studies.
Table 1: Key Features of the Novel Synthetic Methodology for Spiro[3.3]heptan-1-one
| Feature | Description | Reference |
| Reaction Type | Strain-relocating semipinacol rearrangement | nih.govnih.gov |
| Starting Materials | 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes | nih.gov |
| Key Intermediate | 1-bicyclobutylcyclopropanol | nih.govresearchgate.net |
| Key Advantage | Regio- and stereospecific, allowing for optically active products | nih.gov |
Exploration of New Biological Activities for this compound Derivatives
The spiro[3.3]heptane scaffold is increasingly recognized as a valuable bioisostere in drug design. rsc.orgresearchgate.netrsc.org Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) profile while retaining its biological activity. spirochem.com The rigid, three-dimensional nature of the spiro[3.3]heptane moiety makes it an attractive substitute for planar aromatic rings and other cyclic systems commonly found in bioactive molecules. researchgate.netresearchgate.net
Derivatives of spiro[3.3]heptane have been successfully incorporated into analogues of FDA-approved drugs, demonstrating their potential to mimic the biological activity of phenyl and piperidine (B6355638) rings. chemrxiv.orgrsc.org For example, the replacement of a phenyl ring with a spiro[3.3]heptane core in the anticancer drugs Vorinostat and Sonidegib resulted in patent-free analogues with high activity. researchgate.netchemrxiv.org This suggests that derivatives of this compound, which can be further functionalized at the hydroxyl group, could exhibit a wide range of biological activities. The introduction of the hydroxyl group provides a handle for creating esters, ethers, and other derivatives, allowing for fine-tuning of properties like solubility and target binding.
Future research will likely focus on synthesizing libraries of this compound derivatives and screening them for various biological activities, including but not limited to anticancer, antiviral, and central nervous system-related targets.
Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for the rational design of new therapeutic agents. These methods can be effectively applied to the design of novel this compound derivatives with desired biological activities.
Techniques such as molecular docking and virtual screening can be employed to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. The rigid and well-defined geometry of the spiro[3.3]heptane scaffold is particularly amenable to computational studies, as it reduces the conformational complexity of the molecule. nih.govresearchgate.net This allows for more accurate predictions of how these molecules will fit into the binding pockets of proteins.
Furthermore, computational methods can be used to predict the physicochemical properties of novel this compound derivatives, such as solubility, lipophilicity, and metabolic stability. This information can guide the selection of the most promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.
Table 2: Application of Computational Approaches to this compound Derivatives
| Computational Technique | Application |
| Molecular Docking | Predict binding modes and affinities to biological targets. |
| Virtual Screening | Identify potential hits from large compound libraries. |
| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between chemical structure and biological activity. |
| ADME Prediction | Forecast pharmacokinetic properties. |
Interdisciplinary Applications and Expanding Chemical Space
The unique properties of this compound and its derivatives extend beyond medicinal chemistry into the realm of materials science and chemical biology. The rigid, three-dimensional structure of the spiro[3.3]heptane core can be exploited to create novel polymers and functional materials with tailored properties. myskinrecipes.com For instance, the incorporation of this scaffold into polymer backbones could lead to materials with enhanced thermal stability and specific optical properties.
In chemical biology, this compound derivatives can serve as molecular probes to investigate biological processes. The ability to introduce various functional groups onto the spiro[3.3]heptane framework allows for the attachment of fluorescent tags, affinity labels, or other reporter groups.
The exploration of strained spirocyclic compounds like this compound is significantly expanding the accessible chemical space for drug discovery and materials science. bris.ac.uk The non-planar geometry of these molecules offers a departure from the "flatland" of traditional aromatic compounds, providing new opportunities for molecular recognition and the development of innovative chemical entities with novel functions. nih.gov
Q & A
Q. What are the established synthetic routes for Spiro[3.3]heptan-1-OL, and how can steric hindrance in the spirocyclic system be mitigated during synthesis?
- Methodological Answer : A common approach involves reducing Spiro[3.3]heptan-1-one (a precursor) using agents like NaBH₄ or LiAlH₄. The spirocyclic structure introduces steric hindrance, which may necessitate optimized reaction conditions (e.g., low temperatures or polar aprotic solvents). For example, the synthesis of 2-aminothis compound hydrochloride () demonstrates the feasibility of functionalizing spiro systems via reductive amination. Ring-closing strategies, as seen in diazaspiro[3.3]heptane derivatives ( ), could also inspire alternative routes involving cyclization precursors.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The spirocyclic structure creates distinct chemical shifts for equivalent protons and carbons due to symmetry. For example, the bridging carbons (C1 and C4) may appear as singlets in ¹³C NMR.
- IR Spectroscopy : A broad O-H stretch (~3300 cm⁻¹) confirms the alcohol group. Absence of a carbonyl peak (~1700 cm⁻¹) rules out residual ketone precursor ().
- Mass Spectrometry (MS) : The molecular ion peak (m/z ≈ 112.16 for C₇H₁₂O) and fragmentation patterns (e.g., loss of H₂O) validate the molecular formula ().
Q. What storage conditions are recommended to preserve the stability of this compound?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation. If the compound is light-sensitive, use amber vials. Thermal stability should be confirmed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Vendor data for analogous compounds (e.g., Spiro[3.3]heptane-2-carboxylic acid, ) suggests similar protocols, but empirical validation is critical.
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in the derivatization of this compound for drug discovery applications?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density and steric accessibility. For instance, the amine functionalization in 2-aminothis compound () likely targets the least hindered carbon. Molecular docking studies may further guide derivatization by simulating interactions with biological targets. Software like Gaussian or Schrödinger Suite is recommended for such analyses.
Q. What experimental strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer :
- Reproducibility : Strictly follow documented protocols (e.g., ’s concise synthesis guidelines) and report detailed conditions (solvent purity, catalyst loadings).
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., spiro[3.4]octan-5-oles in ) to identify anomalies.
- Collaborative verification : Share samples with independent labs for spectral replication, adhering to open-science principles ().
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer : Chiral catalysts (e.g., Jacobsen’s catalysts) or enantioselective reducing agents (e.g., CBS reduction) can induce asymmetry. For example, the synthesis of (R)-Spiro[2.2]pentan-1-amine hydrochloride ( ) highlights the use of chiral auxiliaries. Polarimetric analysis and chiral HPLC are essential for enantiomeric excess (ee) determination.
Q. What role does the spirocyclic scaffold play in modulating the physicochemical properties of this compound in medicinal chemistry?
- Methodological Answer : The spiro structure enhances rigidity, improving binding affinity and metabolic stability. Compare logP, solubility, and pKa values of this compound with non-cyclic analogs. Molecular dynamics simulations can assess conformational flexibility ( ’s cognitive flexibility theory).
Data Presentation Guidelines
- Tables : Include comparative data for synthetic yields under varying conditions (e.g., solvent, temperature).
- Spectra : Annotate key peaks in NMR/IR spectra to highlight structural features ().
- References : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry, ) over vendor catalogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
